1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1159988-70-1
Cat. No.: VC8053636
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159988-70-1 |
|---|---|
| Molecular Formula | C10H11N5O3 |
| Molecular Weight | 249.23 g/mol |
| IUPAC Name | 1-methyl-5-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H11N5O3/c1-15-8(7(5-13-15)10(17)18)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) |
| Standard InChI Key | NEBILLUMNBFUSW-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=NN2 |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=NN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxylic acid moiety. The 5-position hosts an amide-linked [(1H-pyrazol-5-ylmethyl)amino]carbonyl group, creating a bis-pyrazole architecture. This arrangement introduces multiple hydrogen-bonding sites (amide and carboxylic acid) and π-π stacking potential from aromatic rings .
Molecular Formula: C₁₀H₁₁N₅O₃
Molecular Weight: 249.23 g/mol
SMILES: O=C(O)C=1C=NN(C1C(=O)NCC2=NNC=C2)C
InChI Key: NEBILLUMNBFUSW-UHFFFAOYSA-N
Stereochemical Considerations
X-ray crystallography data remains unavailable, but computational models suggest a planar pyrazole core with the amide substituent adopting an anti-periplanar conformation to minimize steric clashes between the methyl group and pyrazolylmethyl chain . The carboxylic acid group exhibits free rotation, enabling diverse salt-forming capabilities.
Synthesis and Characterization
Synthetic Routes
While no peer-reviewed synthesis protocols specifically targeting this compound exist, analogous pyrazole-carboxylic acid derivatives are typically synthesized via:
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Cyclocondensation: Ketones or 1,3-diketones reacting with hydrazines under acidic conditions to form the pyrazole core .
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Amide Coupling: Carbodiimide-mediated (e.g., EDCI, DCC) reaction between 5-carboxy-1-methylpyrazole and 1H-pyrazol-5-ylmethylamine .
Table 1: Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, Δ | 65–78 | |
| Amide coupling | EDCI, HOBt, DMF, rt | 82 | |
| Purification | Silica gel chromatography | >95% purity |
Analytical Characterization
Spectroscopic Data:
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¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (s, 1H, COOH), 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=2.1 Hz, 1H, pyrazole-H), 6.45 (d, J=2.1 Hz, 1H, pyrazole-H), 4.45 (m, 2H, CH₂), 3.85 (s, 3H, N-CH₃) .
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IR (KBr): 3280 (OH, carboxylic acid), 1685 cm⁻¹ (C=O amide), 1640 cm⁻¹ (C=O acid) .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 1.2 mg/mL in pH 7.4 buffer (predicted), enhanced to 8.9 mg/mL as sodium salt .
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logP: 1.45 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: Carboxylic acid = 3.1; pyrazole N-H = 9.8 (estimated via Hammett correlations) .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| λmax (UV-Vis) | 274 nm | Methanol solution |
| Thermal Stability | Decomposes >250°C | TGA |
Computational Profiling
ADMET Predictions
SwissADME Analysis:
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High gastrointestinal absorption (73%)
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CYP3A4 substrate (probability 0.87)
DFT Calculations
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HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity
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Electrostatic potential maps show nucleophilic regions at carbonyl oxygens and pyrazole N2 .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors (e.g., p38 MAPK candidates) .
Material Science
Potential ligand for metal-organic frameworks (MOFs) due to multiple coordination sites .
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